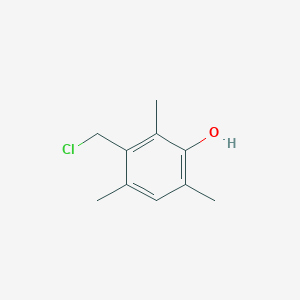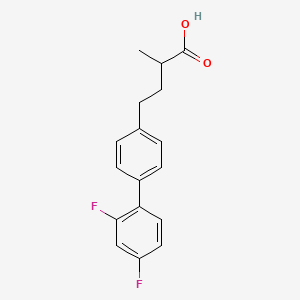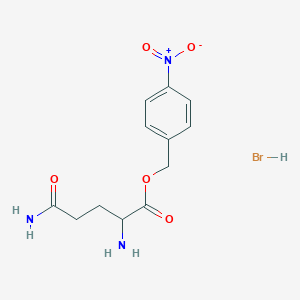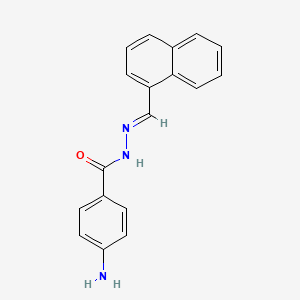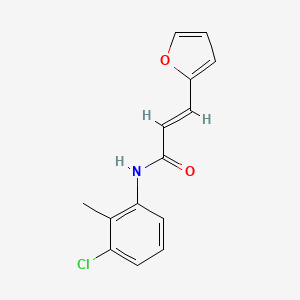
Benzyltriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltriphenylsilane is an organosilicon compound with the molecular formula C25H22Si. It is a derivative of triphenylsilane, where a benzyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyltriphenylsilane can be synthesized through the reaction of triphenylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows:
(C6H5)3SiH+C6H5CH2Cl→(C6H5)3SiCH2C6H5+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) can facilitate substitution reactions.
Major Products:
Oxidation: Triphenylsilanol, hexaphenyldisiloxane.
Reduction: Triphenylsilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyltriphenylsilane is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in hydrosilylation reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzyltriphenylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and benzyl groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.
Comparaison Avec Des Composés Similaires
Triphenylsilane: Similar structure but lacks the benzyl group.
Tetraphenylsilane: Contains four phenyl groups attached to silicon.
Hexaphenyldisilane: Contains two silicon atoms bonded to six phenyl groups.
Uniqueness: Benzyltriphenylsilane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
5410-07-1 |
|---|---|
Formule moléculaire |
C25H22Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
benzyl(triphenyl)silane |
InChI |
InChI=1S/C25H22Si/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
OXCMVSDDHQSTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




